N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide
CAS No.: 349146-39-0
Cat. No.: VC4602769
Molecular Formula: C16H17NO3
Molecular Weight: 271.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 349146-39-0 |
|---|---|
| Molecular Formula | C16H17NO3 |
| Molecular Weight | 271.316 |
| IUPAC Name | N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C16H17NO3/c1-12-8-9-14(15(10-12)19-2)17-16(18)11-20-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
| Standard InChI Key | SXXHFVXHOOYBRS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-Methoxy-4-methylphenyl)-2-phenoxyacetamide features a central acetamide group bridging two aromatic systems:
-
Phenoxy moiety: A benzene ring substituted with an oxygen-linked acetyl group.
-
2-Methoxy-4-methylphenyl group: A benzene ring with methoxy (-OCH<sub>3</sub>) and methyl (-CH<sub>3</sub>) substituents at the 2- and 4-positions, respectively.
The molecular formula is C<sub>16</sub>H<sub>17</sub>NO<sub>3</sub>, with a molecular weight of 271.31 g/mol . Key spectral identifiers include:
-
<sup>1</sup>H NMR: A singlet at δ 3.8 ppm (methoxy group) and aromatic protons between δ 6.5–7.5 ppm.
-
IR: Stretching vibrations at ~1705 cm<sup>-1</sup> (C=O) and ~1250 cm<sup>-1</sup> (C-O-C).
Physicochemical Profile
| Property | Value/Description |
|---|---|
| LogP (Partition Coefficient) | 2.5–3.5 (predicted) |
| Solubility | Low in aqueous media; soluble in DMSO |
| Stability | Stable under inert conditions |
Synthesis and Optimization Strategies
Synthetic Routes
The compound is synthesized via a two-step process:
-
Nucleophilic Acylation: Reaction of 2-methoxy-4-methylaniline with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) yields the acetamide core .
-
Purification: Column chromatography (ethyl acetate/hexane gradient) achieves >95% purity.
Critical Reaction Parameters:
-
Temperature: Maintained at 0–5°C during acylation to minimize side reactions.
-
Catalysts: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency .
Industrial Scale-Up
Continuous flow reactors improve yield (≥80%) and reduce reaction times compared to batch processes. Optimized conditions include:
-
Residence Time: 30 minutes.
-
Solvent System: Tetrahydrofuran (THF) with 2 eq. triethylamine.
Biological Activity and Mechanism of Action
Inhibition of Bacterial Virulence
N-(2-Methoxy-4-methylphenyl)-2-phenoxyacetamide derivatives exhibit potent activity against P. aeruginosa T3SS, a virulence factor critical for host cell invasion . Key findings include:
-
IC<sub>50</sub> Values: <1 µM for optimized analogs.
-
Selectivity: No cytotoxicity observed at concentrations ≤100 µM (CC<sub>50</sub> >100 µM) .
Table 1: Representative Biological Data for Phenoxyacetamide Analogs
| Compound | Secretion IC<sub>50</sub> (µM) | Translocation IC<sub>50</sub> (µM) |
|---|---|---|
| 1 | 7.8 ± 2.0 | 11 ± 2 |
| 2 | 9.8 ± 2.9 | 6.7 ± 1.0 |
Mechanism of T3SS Inhibition
The compound disrupts T3SS function through:
-
Target Binding: Direct interaction with regulatory proteins (e.g., ExsA) involved in T3SS gene expression.
-
Signal Interference: Blockage of effector protein translocation into host cells.
Structure-Activity Relationships (SAR)
Substituent Effects on Potency
-
Methoxy Group: Essential for target engagement; replacement with ethoxy reduces activity 10-fold .
-
Methyl Substituent: Enhances lipophilicity, improving membrane permeability.
-
Phenoxy Linker: Optimal length (2-carbon) balances flexibility and rigidity.
Stereochemical Considerations
-
(R)-Enantiomers: Exhibit 3–5× higher potency than (S)-counterparts due to favorable binding pocket interactions .
Therapeutic Applications and Research Frontiers
Anti-Virulence Therapy
By targeting T3SS rather than bacterial viability, this compound reduces selective pressure for antibiotic resistance. Potential applications include:
-
Adjunctive Therapy: Combined with conventional antibiotics (e.g., ciprofloxacin) to enhance efficacy.
-
Chronic Infections: Management of P. aeruginosa in cystic fibrosis patients.
Preclinical Development Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume